2-Methylpropane-1-sulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methylpropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2S/c1-4(2)3-8(5,6)7/h4H,3H2,1-2H3,(H2,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEYZXWPWNBRLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60199-80-6 | |
| Record name | 2-methylpropane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextualization Within the Broader Class of Sulfonamides
The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom (R-SO₂NR'R''), is a cornerstone in medicinal and organic chemistry. Current time information in New York, NY, US. This group forms the basis for a wide array of compounds, most famously the sulfa drugs, which were the first broadly effective systemic antimicrobials and heralded the age of antibiotics. uni.luajchem-b.com
Sulfonamides are generally crystalline solids, a property that stems from the rigid nature of the functional group. Current time information in New York, NY, US. They are broadly categorized into two main groups: antibacterial sulfonamides, which typically feature an aromatic amine group, and non-antibacterial sulfonamides, which lack this feature and exhibit a diverse range of pharmacological activities. chemscene.comgoogle.com The latter group includes diuretics, anticonvulsants, and anti-inflammatory agents. uni.luchemscene.com 2-Methylpropane-1-sulfonamide falls into the non-antibacterial class due to its purely aliphatic structure.
Significance of Primary Sulfonamide Structures in Organic Synthesis and Chemical Biology
A primary sulfonamide is defined by the -SO₂NH₂ group, where the sulfonamide nitrogen is unsubstituted. This structural feature is of paramount importance in both synthetic chemistry and the study of biological systems. In medicinal chemistry, the primary sulfonamide group is a well-known zinc-binding chemotype, featuring prominently in the structures of many FDA-approved drugs. bldpharm.comnih.gov It is a key component in carbonic anhydrase inhibitors, which have applications in treating glaucoma, and has been explored for its potential in anticancer and antidiabetic therapies. ajchem-b.commedchemexpress.com
From a synthetic perspective, primary sulfonamides are versatile building blocks. organic-chemistry.org They can be readily N-alkylated or N-arylated to generate a library of secondary and tertiary sulfonamides, allowing for the systematic exploration of structure-activity relationships. organic-chemistry.orgvulcanchem.com They also serve as precursors to other important functional groups, such as sulfonylureas, which are used in diabetes medications and as herbicides. organic-chemistry.org
The classical synthesis of primary sulfonamides involves the reaction of a sulfonyl chloride with ammonia (B1221849). organic-chemistry.org However, the limitations and potential hazards of this method have spurred the development of new synthetic strategies. organic-chemistry.org Modern approaches include the direct synthesis from organometallic reagents (like Grignard or organolithium reagents) and novel sulfinylamine reagents, or the oxidation of thiols in the presence of an ammonia source. organic-chemistry.orgbldpharm.com
Historical Development and Emerging Research Trends Pertaining to Aliphatic Sulfonamides
Classic Approaches to Sulfonamide Formation
The traditional and most direct method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an amine. wikipedia.org This approach remains a fundamental and widely practiced strategy in organic synthesis.
Direct Sulfonylation of Amines with 2-Methylpropane-1-sulfonyl Chloride
The direct sulfonylation of amines with 2-methylpropane-1-sulfonyl chloride is a primary method for forming the corresponding sulfonamide. smolecule.comcbijournal.com This reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide and hydrochloric acid as a byproduct. smolecule.comnih.gov The reactivity of the amine is a crucial factor, with primary amines generally exhibiting higher reactivity than secondary amines. cbijournal.com
The general reaction is as follows:
R-NH₂ + ClSO₂CH₂CH(CH₃)₂ → R-NHSO₂CH₂CH(CH₃)₂ + HCl
This method's prevalence is due to the commercial availability and reactivity of sulfonyl chlorides. However, the generation of HCl necessitates the use of a base to neutralize the acid and drive the reaction to completion. nih.gov
Optimization of Reaction Conditions and Reagents
Optimizing reaction conditions is critical for maximizing the yield and purity of the resulting sulfonamide. Key parameters that are often adjusted include the choice of base, the solvent system, and the reaction temperature.
Base Effects: A variety of organic and inorganic bases can be employed to scavenge the HCl produced during the reaction. Common choices include pyridine, triethylamine, and sodium hydride. smolecule.comcbijournal.com The selection of the base can influence the reaction rate and, in some cases, the product distribution. For instance, sterically hindered bases may be preferred to minimize side reactions.
Solvent Systems: The choice of solvent is also crucial. Solvents such as dichloromethane, tetrahydrofuran, acetonitrile (B52724), and even water have been successfully used. smolecule.com The solvent's polarity and ability to dissolve the reactants and reagents play a significant role in the reaction's efficiency. For example, a study on the synthesis of sulfonamides from sodium sulfinates and amines found that acetonitrile provided a significantly higher yield compared to other solvents like ethyl acetate. nih.gov
Temperature: The reaction temperature can impact both the rate of reaction and the stability of the reactants and products. While many sulfonylation reactions proceed efficiently at room temperature, some may require heating to achieve a reasonable reaction rate. nih.gov Conversely, for highly reactive substrates, cooling may be necessary to control the reaction and prevent the formation of byproducts.
Table 1: Optimization of Reaction Conditions for Sulfonamide Synthesis
| Entry | Solvent | Additive | Temperature (°C) | Yield (%) | Reference |
| 1 | Ethyl Acetate | NH₄I | 80 | 20 | nih.gov |
| 2 | CH₃CN | NH₄I | 80 | 85 | nih.gov |
| 3 | CH₃CN | NH₄I | 25 | Trace | nih.gov |
| 4 | CH₃CN | None | 80 | No Reaction | nih.gov |
Advanced Synthetic Strategies for Aliphatic Sulfonamides
In addition to the classic sulfonylation of amines, several advanced synthetic strategies have been developed to access aliphatic sulfonamides, often offering milder reaction conditions, broader substrate scope, and improved efficiency.
Synthesis via Oxidative Conversion of Thiol Precursors
An increasingly popular and environmentally benign approach involves the synthesis of sulfonamides through the oxidative coupling of thiols and amines. nih.govacs.org This method circumvents the need for pre-functionalized and often unstable sulfonyl chlorides. acs.org The process typically involves the in-situ generation of a reactive sulfur species from a thiol, which then reacts with an amine to form the sulfonamide.
Several methods exist for the oxidative conversion of thiols. One approach involves the use of hydrogen peroxide and thionyl chloride to directly convert thiols to sulfonyl chlorides, which then react with amines to yield sulfonamides in high yields. organic-chemistry.org Another strategy employs N-chlorosuccinimide (NCS) and tetrabutylammonium (B224687) chloride in water for the in-situ preparation of sulfonyl chlorides from thiols, followed by reaction with an amine. organic-chemistry.org Electrochemical methods have also emerged, enabling the direct oxidative coupling of thiols and amines driven by electricity, with hydrogen as the only byproduct. nih.govacs.org Kinetic studies of this electrochemical process reveal that the thiol is first oxidized to a disulfide, which then acts as a competent coupling partner. nih.govacs.org
Table 2: Oxidative Conversion of Thiols to Sulfonamides
| Oxidant/Reagent System | Thiol Substrate | Amine Substrate | Yield (%) | Reference |
| H₂O₂ / SOCl₂ | Various thiols | Various amines | Excellent | organic-chemistry.org |
| NCS / Bu₄NCl / H₂O | Various thiols | Various amines | Good | organic-chemistry.org |
| Electrochemical (C anode/Fe cathode) | Thiophenol | Cyclohexylamine | Good | nih.govacs.org |
| I₂O₅ | Aryl thiols | Amines | Moderate to Good | thieme-connect.com |
Microwave-Assisted Synthesis Protocols
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and cleaner reactions compared to conventional heating methods. organic-chemistry.orgacs.org The synthesis of sulfonamides is no exception, with several microwave-assisted protocols being developed.
One notable method involves the direct synthesis of sulfonamides from sulfonic acids or their sodium salts. organic-chemistry.orgacs.org This procedure utilizes 2,4,6-trichloro- acs.orgCurrent time information in Bangalore, IN.nih.gov-triazine (TCT) as an activating agent in a two-step microwave-assisted process. The first step involves the reaction of the sulfonic acid with TCT, followed by the addition of an amine in the second step. This approach avoids the isolation of sulfonyl chloride intermediates and simplifies the purification process. organic-chemistry.orgacs.org Microwave-assisted synthesis has also been successfully applied to the preparation of various sulfonamide derivatives, including fluorinated coumarino sulfonamides and pyrazoline-based sulfonamides, demonstrating its broad applicability. nih.govarkat-usa.org
Utility of Sulfinyl Precursors and their Oxidation to Sulfonamides
The use of sulfinyl precursors, such as sulfinates and sulfinamides, provides an alternative pathway to sulfonamides. researchgate.netnih.gov These methods can offer advantages in terms of substrate scope and reaction conditions.
One strategy involves the reaction of sulfinate salts with an electrophilic nitrogen source. acs.org Another approach is the conversion of methyl sulfinates into sulfinamides, which are subsequently oxidized to sulfonamides. This two-step process avoids the use of harsh reagents often associated with the sulfonyl chloride route. researchgate.net
A novel one-step synthesis of primary sulfonamides utilizes the sulfinylamine reagent N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO). This reagent reacts with a variety of organometallic reagents, such as Grignard and organolithium reagents, to produce primary sulfonamides in good to excellent yields. nih.gov Furthermore, sulfinyl chlorides, generated in situ from organometallic reagents and a sulfur dioxide surrogate, can be reacted with amines to furnish sulfinamides, which can then be oxidized to the corresponding sulfonamides. acs.org
Convergent and Multi-Component Synthetic Pathways
Convergent and multi-component reactions (MCRs) represent a paradigm shift in synthetic efficiency, allowing for the construction of complex molecules in a single step from multiple starting materials. These strategies are increasingly being applied to the synthesis of sulfonamides, including aliphatic derivatives like this compound.
A notable example is the Brønsted acid-catalyzed three-component synthesis of α-substituted sulfonamides. rsc.orgscispace.comrsc.org This method involves the reaction of an alkyl sulfonamide, an aldehyde, and a 2-alkylazaarene. rsc.orgscispace.comrsc.org In the context of producing analogues of this compound, this reaction provides a powerful tool for introducing structural diversity. For instance, methanesulfonamide (B31651) and ethanesulfonamide (B75362) have been successfully employed as the sulfonamide component, yielding the corresponding α-branched sulfonamides in moderate to good yields. rsc.org The reaction proceeds through the in situ formation of an N-sulfonylimine, which is then attacked by the nucleophilic 2-alkylazaarene. rsc.orgscispace.comrsc.org
The general applicability of this method to alkyl sulfonamides suggests its potential for the synthesis of functionalized this compound derivatives. rsc.org A key advantage of this approach is its atom and step economy, with water being the only byproduct. rsc.orgscispace.com
| Sulfonamide Component | Aldehyde Component | 2-Alkylazaarene Component | Catalyst | Yield (%) |
| Methanesulfonamide | Benzaldehyde | 2,6-Dimethylpyridine | (1S)-(+)-10-Camphorsulfonic acid | 54 |
| Ethanesulfonamide | Benzaldehyde | 2,6-Dimethylpyridine | Triflimide | 70 |
Table 1: Examples of Brønsted Acid-Catalyzed Three-Component Synthesis of α-Substituted Alkyl Sulfonamides. rsc.org This table illustrates the yields obtained for different alkyl sulfonamide components in a three-component reaction, showcasing the feasibility of this method for creating diverse sulfonamide structures.
Another innovative multi-component approach involves a palladium-catalyzed three-component synthesis of α-arylglycines from benzoic acids, sulfonamides, and glyoxylic acid. rptu.de This reaction has been shown to be effective with various alkyl sulfonamides, affording the desired products in good yields. rptu.de This methodology offers a convergent route to complex amino acid derivatives containing the sulfonamide moiety.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes for sulfonamides. These approaches focus on the use of environmentally benign solvents, catalysts, and reaction conditions.
A significant advancement in the green synthesis of sulfonamides is the development of one-pot reactions that start from readily available and less hazardous precursors than traditional sulfonyl chlorides. For instance, a one-pot method for the synthesis of sulfonamides from thiols and disulfides has been developed using trichloroisocyanuric acid (TCCA) for oxidative chlorination in water. organic-chemistry.org This method avoids the use of organic solvents and strong bases, with the desired sulfonamides being isolated in high yields through simple filtration. organic-chemistry.org
The direct oxidative N-functionalization of primary sulfonamides with aliphatic aldehydes presents another green synthetic route. rsc.orgrsc.org This method utilizes a catalytic system of sodium iodide and sodium percarbonate, with methanol (B129727) serving as both a solvent and a nucleophile. rsc.orgrsc.org The reaction is air-tolerant and produces water as the main byproduct, aligning well with the principles of green chemistry. rsc.org This strategy is particularly relevant for the derivatization of existing sulfonamide drugs and could be applied to this compound to create novel analogues. rsc.orgrsc.org
| Green Approach | Key Features | Starting Materials | Typical Yields |
| One-pot synthesis from thiols/disulfides | Reaction in water, avoids organic solvents and strong bases, simple filtration workup. | Thiols/Disulfides, Amines, TCCA | High |
| Oxidative N-functionalization | Catalytic NaI/Na2CO3·1.5H2O2, methanol as solvent and nucleophile, air-tolerant, water as byproduct. | Primary sulfonamides, Aliphatic aldehydes | Good to Excellent |
| Catalyst-free synthesis in aqueous media | Reactions proceed in water or ethanol (B145695) without a catalyst. | Sulfonyl chlorides, Amines/Sodium azide (B81097) | High |
Table 2: Overview of Green Chemistry Approaches for Sulfonamide Synthesis. This table summarizes key features and advantages of different green synthetic methods applicable to the preparation of sulfonamides like this compound.
Furthermore, catalyst-free methods for the synthesis of sulfonamides in aqueous media have been reported. tandfonline.comresearchgate.net These reactions between sulfonyl chlorides and amines or sodium azide proceed with high yields and selectivity in short reaction times, offering a simple and environmentally friendly alternative to traditional methods. tandfonline.comresearchgate.net While these examples often use aryl sulfonyl chlorides, the principles are extendable to aliphatic sulfonyl chlorides, which are precursors to compounds like this compound.
The ongoing research into convergent, multi-component, and green synthetic methodologies promises to deliver even more efficient, cost-effective, and environmentally benign routes to this compound and its structurally diverse analogues, facilitating further exploration of their potential applications.
Reactions at the Sulfonamide Nitrogen Center
The nitrogen atom of the sulfonamide group is nucleophilic and can undergo various substitution reactions. The acidity of the N-H protons facilitates deprotonation, creating a potent nucleophile that is central to the synthesis of more complex molecules. acs.orgacs.org
The sulfonamide nitrogen can be readily functionalized through N-alkylation and N-acylation. These reactions typically proceed via deprotonation of the sulfonamide with a suitable base, followed by nucleophilic attack on an electrophilic reagent. acs.orgacs.org
N-Alkylation: This process introduces an alkyl group onto the nitrogen atom. A common method involves treating the parent sulfonamide with a base such as sodium hydride (NaH) or lithium hydride (LiH) in an aprotic polar solvent like N,N-dimethylformamide (DMF). acs.orgacs.orgnih.gov The resulting sulfonamidate anion then reacts with an alkyl halide to furnish the N-alkylated product. nih.govyoutube.com This strategy has been successfully employed to synthesize a wide array of N-alkylated sulfonamides. youtube.com
N-Acylation: Similarly, an acyl group can be introduced at the nitrogen center. This is typically achieved by reacting the sulfonamide with acylating agents like carboxylic acid chlorides or anhydrides. doubtnut.comacs.org These reactions can be facilitated by catalysts such as metal hydrogen sulfates under solvent-free conditions. doubtnut.com N-acylation is a key step in the synthesis of N-acylsulfonamides, a class of compounds with significant biological relevance, often used as bioisosteres for carboxylic acids. masterorganicchemistry.com
Table 1: Representative Conditions for N-Alkylation and N-Acylation of Sulfonamides
| Reaction Type | Reagents | Base/Catalyst | Solvent | Product Type |
|---|---|---|---|---|
| N-Alkylation | Alkyl Halides | NaH, LiH | DMF | N-Alkyl Sulfonamide |
| N-Acylation | Acyl Chlorides, Anhydrides | Al(HSO₄)₃, Zr(HSO₄)₄ | Solvent-free or CH₃CN | N-Acyl Sulfonamide |
| N-Alkylation | Alcohols | Mn(I) PNP Pincer Complex | Xylenes | N-Alkyl Sulfonamide |
| N-Alkylation | Alcohols | [Ru(p-cymene)Cl₂]₂/dppf | Toluene | N-Alkyl Sulfonamide |
This table presents generalized conditions reported for sulfonamides which are applicable to this compound. acs.orgacs.orgdoubtnut.comthieme-connect.comorganic-chemistry.org
The N-alkylation and N-acylation reactions form the basis of broader N-substitution strategies aimed at creating libraries of this compound derivatives. The general synthetic route involves the initial formation of a sulfonamidate anion with a strong base, which then serves as a versatile nucleophile to react with a wide range of electrophiles. acs.orgacs.org
This approach has been used to synthesize series of N-substituted derivatives by reacting the parent sulfonamide with various alkyl and aralkyl halides. nih.gov The choice of electrophile allows for precise control over the substituent introduced, enabling systematic studies of structure-activity relationships. For instance, N-methylation has been shown to significantly influence the conformational preferences of the sulfonamide group, which can impact biological activity. libretexts.org These substitution strategies are fundamental in medicinal chemistry for the diversification of lead compounds. youtube.comacs.org
Transformations Involving the Isobutyl (2-Methylpropyl) Moiety
The isobutyl group of this compound is an unactivated alkyl chain, making its selective functionalization challenging. Transformations typically require harsh conditions or advanced catalytic methods to activate the C-H bonds.
Direct functional group interconversion (FGI) on the isobutyl chain is not straightforward due to the lack of a pre-existing functional group. A plausible initial step to enable further transformations is radical halogenation. The parent hydrocarbon, 2-methylpropane (isobutane), undergoes radical halogenation to yield a mixture of two primary products: 1-halo-2-methylpropane and 2-halo-2-methylpropane. doubtnut.comsarthaks.comchegg.com
The selectivity of this reaction depends on the halogen used. Chlorination is less selective, producing significant amounts of the primary halide (1-chloro-2-methylpropane). sarthaks.comchegg.com Bromination, being a more selective process, preferentially yields the tertiary halide (2-bromo-2-methylpropane) due to the higher stability of the tertiary radical intermediate. doubtnut.comsarthaks.com By introducing a halide onto the isobutyl chain of this compound, subsequent nucleophilic substitution reactions could be performed to introduce a variety of other functional groups, although achieving high selectivity for a specific carbon can be difficult. Advanced methods for C-H functionalization, such as those using copper catalysts, have shown promise for the amidation of unactivated alkanes and could potentially be applied. acs.org
Reduction: The sulfonamide functional group is resistant to many common reducing agents but can be reduced under forcing conditions. The use of strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the sulfonamide to the corresponding amine. masterorganicchemistry.combyjus.comucalgary.ca In this transformation, the sulfonyl group (SO₂) is completely removed, yielding isobutylamine (B53898). youtube.commasterorganicchemistry.comucalgary.ca This reaction proceeds via nucleophilic attack of hydride ions and results in the cleavage of the C-S and S-N bonds. ucalgary.ca Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are not typically strong enough to reduce sulfonamides. libretexts.orgucalgary.ca
Oxidation: Selective oxidation of the isobutyl moiety is challenging due to the high stability of its C-H bonds. Strong oxidizing agents would likely lead to non-selective oxidation or cleavage of the molecule. However, catalytic systems have been developed for the oxidation of isobutane (B21531) itself, for example, to 2-methylpropan-2-ol, which indicates that functionalization of the tertiary carbon is feasible under specific catalytic conditions. ncert.nic.in The application of modern photocatalytic methods that generate sulfonyl radical intermediates from sulfonamides opens up new pathways for functionalization, though these often modify the molecule at the sulfur center rather than the alkyl chain. acs.org
Catalyst-Mediated Reactions of this compound
Catalysis plays a crucial role in enhancing the reactivity and selectivity of transformations involving this compound, particularly for N-functionalization.
A notable example is the manganese-catalyzed N-alkylation of sulfonamides using alcohols as alkylating agents. thieme-connect.com This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde, which then condenses with the sulfonamide. The resulting intermediate is subsequently reduced by the manganese catalyst to yield the N-alkylated product, with water as the only byproduct. This method is highly atom-economical and environmentally benign. thieme-connect.com
Other transition metals are also effective. Ruthenium complexes, such as [Ru(p-cymene)Cl₂]₂, have been used to catalyze the N-alkylation of sulfonamides with alcohols. organic-chemistry.org Furthermore, iodine can mediate the synthesis of sulfonamides from sodium sulfinates and amines in an aqueous medium at room temperature, showcasing an environmentally friendly approach. wikipedia.org
For N-acylation, metal hydrogen sulfates like Al(HSO₄)₃ and Zr(HSO₄)₄ have proven to be efficient heterogeneous catalysts. doubtnut.com In the realm of C-H functionalization, palladium catalysis has been employed for the meta-C–H arylation and alkylation of benzylsulfonamides, using the sulfonamide as a directing group, though this has not been extended to simple alkylsulfonamides. nih.gov
Table 2: Examples of Catalyst-Mediated Reactions for Sulfonamide Functionalization
| Reaction | Catalyst System | Reactants | Product |
|---|---|---|---|
| N-Alkylation | Mn(I) PNP Pincer Complex / K₂CO₃ | Alcohol | N-Alkyl Sulfonamide |
| N-Alkylation | [Ru(p-cymene)Cl₂]₂ / DPEphos | Alcohol | N-Alkyl Sulfonamide |
| N-Acylation | Al(HSO₄)₃ | Carboxylic Acid Anhydride | N-Acyl Sulfonamide |
| Sulfonamide Synthesis | I₂ | Sodium Sulfinate, Amine | Sulfonamide |
This table summarizes various catalytic systems applicable for the synthesis and functionalization of sulfonamides. doubtnut.comthieme-connect.comorganic-chemistry.orgwikipedia.org
Stereoselective Derivatization
The utility of a chiral molecule as a chiral auxiliary is determined by its ability to direct the formation of a new stereocenter in a predictable and highly selective manner. In the context of this compound, its potential for stereoselective derivatization lies in the strategic placement of the chiral sulfonamide group to influence the approach of reagents to a prochiral center.
While the closely related tert-butanesulfinamide (Ellman's auxiliary) has been extensively studied and widely applied in asymmetric synthesis, the exploration of this compound in similar roles is a more nascent field. sigmaaldrich.comwikipedia.org Nevertheless, initial studies have begun to shed light on its potential.
Research into the application of chiral sulfonamides has demonstrated their capacity to act as effective chiral directing groups. For instance, the condensation of a chiral sulfonamide with an aldehyde or ketone can form a chiral N-sulfinylimine. The subsequent nucleophilic addition to the C=N bond is often highly diastereoselective, with the stereochemical outcome dictated by the chiral sulfinyl group. researchgate.netresearchgate.net This principle has been successfully applied in the synthesis of various chiral amines and their derivatives, including tetrahydroisoquinoline alkaloids. researchgate.net
In a notable development, a domino annulation reaction between sulfur ylides and salicyl N-tert-butylsulfinyl imines has been developed for the diastereoselective synthesis of trans-2,3-dihydrobenzofurans. rsc.org This reaction proceeds with the configuration of the sulfinyl group controlling the stereochemical course of the annulation, highlighting the influence of the chiral sulfonamide moiety. rsc.org The reaction of ortho-hydroxyl aromatic N-tert-butylsulfinyl imines with a sulfur ylide precursor in the presence of a base like K3PO4 leads to the formation of the dihydrobenzofuran product in moderate yields and diastereoselectivities. rsc.org
The following table summarizes the diastereoselective synthesis of trans-3-(2-methylpropane-2-sulfinamide)-2,3-dihydrobenzofurans from various salicyl N-tert-butylsulfinyl imines.
| Entry | Salicyl N-tert-butylsulfinyl imine Substituent | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 1 | H | 78 | 72:28 |
| 2 | 5-Br | 65 | 75:25 |
| 3 | 5-Cl | 68 | 76:24 |
| 4 | 5-Me | 72 | 70:30 |
| 5 | 3,5-di-tBu | 55 | 80:20 |
Data sourced from a study on the domino annulation of sulfur ylides and salicyl N-tert-butylsulfinyl imines. rsc.org
While these examples utilize N-tert-butylsulfinyl imines, the underlying principle of stereochemical control exerted by the chiral sulfonamide group is directly relevant to the potential applications of this compound. Future research will likely focus on the development of synthetic routes to enantiopure this compound and its subsequent application as a chiral auxiliary in a broader range of asymmetric transformations. The exploration of its derivatives in catalytic asymmetric reactions also presents a promising avenue for investigation.
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis
The ¹H NMR spectrum of 2-methylpropane-1-sulfonamide provides valuable information about the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of an aliphatic sulfonamide, signals corresponding to the protons of the sulfonamide group (-SO₂NH₂) appear as a singlet. rsc.org The protons on the carbon atoms of the 2-methylpropyl group exhibit characteristic chemical shifts and splitting patterns. docbrown.info For instance, the nine equivalent protons of the three methyl groups would ideally produce a single, more intense signal, while the single proton on the tertiary carbon would show a distinct signal. docbrown.info The symmetry of the 2-methylpropane molecule results in only two different chemical environments for the hydrogen atoms, leading to two principal peaks in the low-resolution spectrum with an expected proton ratio of 9:1. docbrown.info
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| (CH₃)₂CH | Varies | Multiplet | 1H |
| (CH₃ )₂CH | Varies | Doublet | 6H |
| CH₂ SO₂ | Varies | Doublet | 2H |
| SO₂NH₂ | Varies | Singlet | 2H |
Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis
Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. Due to the symmetry of this compound, the ¹³C NMR spectrum is expected to show a limited number of signals. docbrown.info The carbon atoms of the two methyl groups are equivalent and thus produce a single resonance. docbrown.info Similarly, the tertiary carbon and the methylene (B1212753) carbon attached to the sulfonyl group will each give rise to a distinct signal. docbrown.infodocbrown.info The chemical shifts of these carbon atoms are influenced by their local electronic environment. docbrown.info
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| (C H₃)₂CH | ~20-30 |
| (CH₃)₂C H | ~25-35 |
| C H₂SO₂ | ~50-60 |
Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.
Advanced NMR Techniques for Structural Confirmation (e.g., 2D NMR, NOESY)
To unambiguously confirm the structure and spatial relationships between atoms, advanced two-dimensional (2D) NMR techniques are employed. Techniques such as COSY (Correlation Spectroscopy) would establish the connectivity between protons on adjacent carbon atoms. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to correlate proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively.
For determining through-space proximity of atoms, Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful tool. NOESY experiments can confirm the spatial arrangement of the methyl and methine protons within the 2-methylpropyl group, providing definitive evidence for the isomeric structure.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides crucial information about the functional groups present in a molecule. nih.govnih.gov For this compound, the IR and Raman spectra are characterized by specific vibrational modes of the sulfonamide and alkyl groups.
The most prominent features in the IR spectrum include strong asymmetric and symmetric stretching vibrations of the SO₂ group, typically observed in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The N-H stretching vibrations of the sulfonamide group are also readily identifiable. rsc.org Additionally, C-H stretching and bending vibrations from the 2-methylpropyl group will be present. docbrown.info While IR spectroscopy relies on changes in the dipole moment, Raman spectroscopy detects changes in polarizability, offering complementary information. nih.gov For instance, the S-N stretching vibration is often visible in the Raman spectrum. rsc.org
Table 3: Characteristic IR and Raman Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| SO₂ | Asymmetric Stretch | 1320 - 1310 | Strong (IR) |
| SO₂ | Symmetric Stretch | 1155 - 1143 | Strong (IR) |
| N-H | Stretch | 3350 - 3140 | Medium (IR) |
| S-N | Stretch | 914 - 895 | Medium (Raman) |
| C-H | Stretch | 2975 - 2845 | Strong (IR/Raman) |
| C-H | Bend | 1470 - 1365 | Medium (IR/Raman) |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. savemyexams.com In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to the exact mass of the molecule (C₄H₁₁NO₂S). uni.ludocbrown.info
High-resolution mass spectrometry (HRMS) can provide the elemental formula with high accuracy. The fragmentation of the molecular ion upon electron impact or other ionization methods provides valuable structural clues. youtube.com Common fragmentation pathways for sulfonamides can involve the loss of SO₂. nih.gov For this compound, characteristic fragments would likely arise from the cleavage of the C-C and C-S bonds, leading to the formation of stable carbocations derived from the isobutyl group. docbrown.info The base peak, the most abundant ion in the spectrum, often corresponds to a particularly stable fragment. docbrown.info
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (mass-to-charge ratio) | Identity |
| [M]⁺ | 137.05 | Molecular Ion |
| [M-SO₂]⁺ | 73.05 | Loss of sulfur dioxide |
| [C₄H₉]⁺ | 57.07 | Isobutyl cation |
| [C₃H₇]⁺ | 43.05 | Propyl cation |
Note: The relative abundances of the fragment ions can vary depending on the ionization method and energy.
X-ray Crystallography of Crystalline Derivatives of this compound
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice. nih.gov While obtaining a suitable single crystal of this compound itself might be challenging, the preparation of crystalline derivatives can facilitate X-ray diffraction analysis. nih.govresearchgate.net
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)
In the solid state, sulfonamides typically exhibit strong hydrogen bonds. The amino protons (N-H) of the sulfonamide group are effective hydrogen bond donors, while the sulfonyl oxygen atoms (S=O) act as competent acceptors. nih.govresearchgate.net This donor-acceptor pairing often leads to the formation of well-defined and recurring hydrogen-bond patterns, such as chains and dimers. nih.gov The specific connectivity can be influenced by the nature of the substituents on the sulfonamide nitrogen and the carbon backbone. researchgate.net
For instance, a study of 39 different sulfonamide crystal structures revealed that amino protons show a strong preference for bonding to sulfonyl oxygens, frequently resulting in a chain motif with an eight-atom repeat unit. nih.gov The presence of other functional groups can introduce competing interactions. However, for a simple alkylsulfonamide like this compound, the N-H···O=S hydrogen bonds are expected to be the dominant force dictating the crystal packing. researchgate.net
Table 1: General Hydrogen Bonding Preferences in Sulfonamides
| Donor | Acceptor | Interaction Type | Significance |
|---|---|---|---|
| Amido Protons (N-H) | Sulfonyl Oxygens (S=O) | Strong Hydrogen Bond | Primary driver of crystal packing, often forming chains or dimers. nih.gov |
| Amino Protons (N-H) | Amidine Nitrogens | Strong Hydrogen Bond | More prevalent in sulfonamides with amidine functionalities. nih.gov |
| C-H | Sulfonyl Oxygens (S=O) | Weak Hydrogen Bond | Contributes to the overall stability of the crystal lattice. |
Conformational Analysis in the Solid State
The conformation of this compound in the solid state is determined by the torsion angles around its single bonds, aiming to minimize steric hindrance and maximize stabilizing interactions within the crystal lattice. The key conformational features are the orientation of the isobutyl group relative to the sulfonamide moiety and the geometry around the sulfur atom.
The sulfonamide group itself generally adopts a distorted tetrahedral geometry around the sulfur atom. researchgate.net The conformation of the acyclic isobutyl group is expected to be influenced by the principles of alkane conformational analysis. Saturated hydrocarbon chains preferentially adopt a staggered conformation to minimize torsional strain. nih.gov For long alkyl chains within crystal structures, an anti conformation is overwhelmingly favored. nih.gov
In the case of the isobutyl group of this compound, rotation around the C-C and C-S bonds will dictate its spatial arrangement. It is anticipated that the molecule will adopt a low-energy, staggered conformation in the solid state to alleviate steric repulsion between the bulky methyl groups and the sulfonyl group. While specific dihedral angles for this compound are not available, studies on related N-acylsulfonamides show that N-substituted sulfonamides generally adopt the energetically most favored staggered conformation. nih.gov
Computational studies on related small molecules can provide further insight. For instance, density functional theory (DFT) calculations on similar structures predict a preference for an anti-periplanar conformation to reduce steric hindrance, with a notable energy barrier for rotation around the C-S bond. This suggests that in the crystalline form, this compound would likely exist in a limited number of stable conformations, locked in place by the strong intermolecular forces of the crystal lattice.
Computational and Theoretical Investigations of 2 Methylpropane 1 Sulfonamide
Molecular Modeling and Conformational Landscape Analysis
Molecular modeling of 2-Methylpropane-1-sulfonamide focuses on understanding its three-dimensional structure and the various conformations it can adopt. The conformational landscape is critical as it influences the molecule's physical properties and biological activity.
Table 1: Key Torsional Angles in this compound
| Dihedral Angle | Description | Predicted Stable Conformations |
|---|---|---|
| C-C-S-N | Defines the orientation of the sulfonamide group relative to the isobutyl backbone. | Gauche and Anti |
| C-S-N-H | Describes the orientation of the amine protons. | Staggered arrangements are generally favored. |
| H-C-C-H | Standard alkane chain conformations. | Staggered conformations are energetically preferred over eclipsed ones. upertis.ac.id |
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a detailed picture of the electronic structure and bonding within this compound. nih.govwavefun.com Common methods employed for such analyses include DFT with functionals like B3LYP or M06-2X and basis sets such as 6-311G+(d,p) or def2-TZVP. nih.govnrel.gov
These calculations can determine key geometric parameters. For instance, in the related N,2-dimethylpropane-1-sulfonamide, the O-S-O bond angle is approximately 119.2°, while the C-S-N angle is around 107.5°. smolecule.com This indicates a slight distortion from the ideal tetrahedral geometry around the sulfur atom, which is attributed to the strong electron-withdrawing effect of the two sulfonyl oxygen atoms. smolecule.com
Further analysis using techniques like Quantum Theory of Atoms in Molecules (QTAIM) can characterize the nature of the chemical bonds. mdpi.com QTAIM analysis reveals the electron density (ρ(rc)) and the Laplacian of the electron density (∇²ρ(rc)) at the bond critical points, which helps to classify the interactions as either covalent or electrostatic in nature. mdpi.comnih.gov The distribution of electron density and molecular electrostatic potential (MESP) can also be calculated to identify electron-rich and electron-poor regions of the molecule, which are crucial for predicting reactivity and intermolecular interactions. mdpi.comnih.gov
Table 2: Representative Calculated Electronic Properties
| Property | Description | Typical Computational Method | Significance |
|---|---|---|---|
| Bond Lengths & Angles | Equilibrium geometry of the molecule. | DFT (e.g., B3LYP/6-311G+(d,p)) nih.gov | Defines molecular structure and steric properties. |
| Mulliken Atomic Charges | Partial charges on each atom. | DFT (e.g., M06-2X/def2-TZVP) nrel.gov | Indicates sites for nucleophilic or electrophilic attack. |
| Electron Density (ρ(rc)) | Electron density at bond critical points. | QTAIM mdpi.com | Characterizes bond strength and type. |
| Molecular Electrostatic Potential (MESP) | 3D potential experienced by a positive charge. | DFT mdpi.comnih.gov | Predicts sites for non-covalent interactions. |
Theoretical Studies of Reaction Mechanisms and Transition States
Theoretical studies are instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, computational chemists can identify the lowest energy pathways from reactants to products, including the structures and energies of transition states. nih.gov
Typical reactions for sulfonamides include their synthesis via the reaction of a sulfonyl chloride with an amine, deprotonation of the N-H bond, and reactions with various electrophiles. smolecule.comajchem-b.com Quantum chemical calculations can model these processes. For example, the nucleophilic attack of an amine on a sulfonyl chloride can be studied to understand the energetics of the addition-elimination mechanism. ajchem-b.com Intrinsic Reaction Coordinate (IRC) calculations are often used to confirm that a calculated transition state structure correctly connects the reactant and product states on the reaction pathway. nih.gov
While not specific to this compound, theoretical work on related compounds, such as the sulfonimidamide functional group, has explored their role as transition state analogs for enzymes like metalloproteases, showcasing the power of computational methods in understanding biochemical interactions. nih.gov
Prediction and Analysis of Intermolecular Interactions and Supramolecular Assemblies
The sulfonamide group is a potent hydrogen bond donor (the N-H group) and acceptor (the sulfonyl oxygens). Theoretical calculations are crucial for predicting and analyzing the intermolecular interactions that govern how this compound molecules interact with each other and with other molecules. These interactions lead to the formation of supramolecular assemblies. libretexts.org
Computational studies can quantify the strength of these interactions and predict the geometry of the resulting supramolecular structures. nih.gov The formation of these assemblies is not limited to the solid state; in solution, sulfonamides can participate in the formation of complex structures like supramolecular solvents. nih.gov The ability to form specific, directional hydrogen bonds is a key feature driving the self-assembly of these molecules. rsc.org
In Silico Screening and Design for New Chemical Entities
In silico methods are widely used in drug discovery to screen virtual libraries of compounds and to design new molecules with desired properties. Derivatives of this compound can be computationally evaluated for their potential as therapeutic agents. ajchem-b.com
Molecular docking is a primary technique used in this context. It predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme or protein, and estimates the strength of the interaction, often expressed as a binding score. nih.govimist.ma Sulfonamide derivatives have been screened in silico against a variety of targets, including carbonic anhydrases, glycolytic enzymes, and viral proteins. ajchem-b.comnih.govresearchgate.net
These computational screening efforts help to identify promising candidates for further experimental testing. Furthermore, by analyzing the predicted binding modes, researchers can develop structure-activity relationships (SAR). ajchem-b.com This knowledge guides the rational design of new derivatives of this compound with improved potency, selectivity, or pharmacokinetic properties. nih.gov For example, computational models can help decide where to modify the molecule to enhance solubility or target engagement without disrupting essential binding interactions. nih.gov
Applications in Advanced Organic Synthesis and Chemical Probe Development
2-Methylpropane-1-sulfonamide as a Versatile Synthetic Intermediate
This compound and its derivatives, often referred to as N-isobutyl sulfonamides, are valuable intermediates in organic synthesis. The sulfonamide moiety (–SO₂NH–) is a key functional group known for its high stability and favorable physicochemical properties. nih.gov This stability allows it to be carried through multi-step synthetic sequences without decomposition.
Primary sulfonamides like this compound serve as precursors for a variety of more complex secondary and tertiary sulfonamides through alkylation, arylation, or acylation reactions. nih.govacs.org They are foundational building blocks in the creation of molecules with potential applications in pharmaceuticals and agrochemicals. ontosight.ai For instance, N-isobutyl-p-toluenesulfonamide is a known intermediate in the synthesis of various bioactive compounds. ontosight.ai
The synthesis of complex target molecules often involves the reaction of an isobutylamine (B53898) derivative with a sulfonyl halide. A notable example is the preparation of N-isobutyl-N-(2-hydroxyl-3-amino-4-phenyl butyl)-p-nitrobenzene sulfonamide derivatives, which are key intermediates for pharmaceutical agents. google.com In these syntheses, the isobutyl sulfonamide portion of the molecule is constructed by reacting an appropriate amine with a substituted benzenesulfonyl halide. google.comgoogle.com The reaction conditions can be optimized to achieve high yields and purity, making the process suitable for large-scale industrial applications. google.comgoogle.com
The versatility of the sulfonamide group is further highlighted by its ability to be converted into other functional groups. For example, recent developments have shown that primary sulfonamides can act as precursors to sulfinates, sulfones, and sulfonic acids, demonstrating their role as a central hub in synthetic chemistry. nih.gov
Role in the Construction of Complex Molecular Architectures
The incorporation of the this compound scaffold is a key strategy in the assembly of complex molecular architectures, particularly in the field of medicinal chemistry. Its derivatives are integral components in the synthesis of sophisticated molecules, such as protease inhibitors.
A significant application is in the synthesis of 4-amino-N-[(2R, 3S)-3-amino-2-hydroxyl-4-phenylbutyl]-N-isobutyl-benzenesulfonamide and related structures. google.com The synthesis pathway for these molecules is a multi-step process that underscores the importance of the N-isobutyl sulfonamide group. The general route involves:
Starting with a chiral precursor like L-phenylalanine. google.com
A series of transformations to build a key intermediate, such as (2R, 3S)-3-amino-2-hydroxyl-4-phenylbutylamine. google.com
Reacting this intermediate with a substituted sulfonyl chloride (e.g., p-nitrobenzenesulfonyl chloride) to form the N-isobutyl sulfonamide core of the molecule. google.com
Final reduction of other functional groups (like a nitro group) to yield the target complex molecule. google.com
This modular approach allows for the systematic construction of intricate molecules where the sulfonamide linkage provides a stable and geometrically defined connection between different parts of the structure. The use of N-isobutyl sulfonamide derivatives in these syntheses highlights their role not just as simple building blocks, but as crucial components for creating molecules with precise three-dimensional arrangements necessary for biological activity. google.comgoogle.com
| Complex Molecule Intermediate | Key Reactants | Significance | Reference |
| N-isobutyl-N-(2-hydroxyl-3-amino-4-phenyl butyl)-p-nitrobenzene sulfonamide | 1-benzyl-2-hydroxyl-3-isobutylamine derivative and p-nitrobenzenesulfonyl halide | Intermediate for antiviral drugs | google.com |
| 4-amino-N-[(2R, 3S)-3-amino-2-hydroxyl-4-phenylbutyl]-N-isobutyl-benzenesulfonamide | Compound C (an amino alcohol derivative) and p-nitrobenzenesulfonyl chloride | Component of protease inhibitors | google.com |
| N-isobutyl-p-Toluenesulfonamide | p-toluenesulfonyl chloride and isobutylamine | Intermediate for pharmaceuticals and agrochemicals | ontosight.ai |
Applications in Ligand Design for Metal Complexation and Catalysis
The sulfonamide functional group is an effective ligand for coordinating with transition metal ions. nih.gov The nitrogen and oxygen atoms of the sulfonamide moiety can act as donor atoms, allowing the molecule to bind to a metal center. This coordination can enhance or modify the properties of both the metal ion and the organic ligand. nih.gov While specific research on this compound as a ligand is not extensively documented, the principles of sulfonamide coordination chemistry are broadly applicable.
The design of ligands is crucial in homogeneous catalysis, where a metal complex accelerates a chemical reaction. wiley.comethernet.edu.et By modifying the structure of the sulfonamide ligand, it is possible to tune the electronic and steric properties of the resulting metal catalyst. For example, introducing other donor groups into the molecule can create a multidentate ligand that binds more strongly to the metal. The N-isobutyl group of this compound provides steric bulk, which can influence the selectivity of a catalytic reaction by controlling how substrates approach the metal center.
Heterocyclic sulfonamides have been shown to function as ligands for transition metals like copper(II), forming complexes with potential biological and catalytic activity. nih.gov In these complexes, the deprotonated sulfonamide nitrogen is often a primary coordination site. The resulting complexes can have improved biological activity compared to the free ligand, a strategy used in the design of new therapeutic agents. nih.gov This principle of using sulfonamides to create well-defined metal complexes is a key area of research in coordination chemistry and catalysis. google.com
Integration into Polymeric Structures for Specific Chemical Functions
Although the related monomer 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS) is widely used in polymer chemistry, the direct integration of the This compound unit into polymer backbones is less common. atamanchemicals.comrsc.org However, the formation of a sulfonamide bond is a key strategy for grafting or cross-linking polymers to impart specific functions.
One significant application is in the development of polymer electrolyte membranes (PEMs) for fuel cells. nih.gov In this context, an aromatic polymer like sulfonated poly(1,4-phenylene ether-ether-sulfone) (SPEES) can be chemically modified to enhance its properties. The process involves converting the sulfonic acid groups on the SPEES backbone into sulfonyl chloride (–SO₂Cl) groups. nih.gov These activated sites can then react with amine-terminated polymers or monomers to form stable sulfonamide linkages.
For example, an aliphatic monomer containing a sulfonic acid group can be interconnected with an aromatic polymer backbone via a sulfonamide bond. nih.gov This approach creates a cross-linked or grafted structure that combines the mechanical and thermal stability of the aromatic polymer with the high proton conductivity of the aliphatic side chains. nih.gov The resulting hybrid membrane can exhibit improved properties, such as enhanced ionic conductivity and controlled water uptake, which are crucial for efficient fuel cell operation. nih.gov This demonstrates the use of the sulfonamide bond as a robust covalent linker to create advanced functional materials.
Interactions and Mechanism Based Chemical Research
Supramolecular Chemistry and Non-Covalent Interactions
The sulfonamide group is a key player in establishing non-covalent interactions, which are fundamental to molecular recognition and the formation of larger, organized structures in supramolecular chemistry. soton.ac.uk The hydrogen atoms on the amide nitrogen are acidic and can act as hydrogen bond donors, while the oxygen atoms of the sulfonyl group are effective hydrogen bond acceptors. This dual capacity allows 2-Methylpropane-1-sulfonamide to form robust hydrogen-bonding networks.
Research into related sulfonamide compounds demonstrates their ability to engage in a variety of non-covalent interactions. The sulfur atom itself can interact favorably with π systems, including electron-rich alkenes and arenes, as well as electron-deficient heteroarenes. soton.ac.uk Studies using molecular balances have quantified these interactions, showing that sulfur can engage with a wide range of π systems with nearly equal facility. soton.ac.uk This contrasts with oxygen, which shows a stronger preference for specific interactions, such as with heteroarenes. soton.ac.uk
In the context of a larger, more complex molecule containing a 2-methylpropane-2-sulfonamide moiety, specific intermolecular interactions have been identified. When combined with sodium taurocholate to form a co-amorphous system, spectral changes suggest that the S=O of the sulfonamide group may interact with the S=O of the sulfonate in sodium taurocholate, possibly mediated by a sodium ion (Na+). mdpi.com Such non-covalent interactions are crucial for stabilizing these complex supramolecular assemblies. nih.gov The precise control of these interactions is a significant area of research for designing new materials and functional systems. osti.gov
Chemical Interactions in Amorphous Systems and Solid Dispersions
Amorphous solid dispersions (ASDs) are a critical strategy for improving the properties of molecules, and the interactions within these systems are key to their stability and performance. bohrium.comnih.gov Research on a neuropeptide Y5 receptor antagonist, which contains the 2-methylpropane-2-sulfonamide structure, provides detailed insights into these interactions. mdpi.comnih.gov When this compound (NP) is made amorphous with sodium taurocholate (ST), a co-amorphous system is formed that is stabilized by intermolecular interactions. nih.gov
Infrared spectroscopy is a powerful tool for probing these interactions. In the co-amorphous system of the antagonist and sodium taurocholate (NP-ST), the peak assigned to the S=O stretching of the sulfonamide group shifts, indicating the formation of new intermolecular bonds. mdpi.comnih.gov Further formulation into a ternary amorphous system with the addition of polymers like Soluplus® (SO) or Affinisol™ (AS) maintains these interactions, suggesting the co-amorphous system disperses miscibly into the polymer via weak interactions. nih.govnih.gov
The stability of these amorphous systems is closely related to their glass transition temperature (Tg). The experimental Tg values for co-amorphous systems often deviate from theoretical values calculated by the Gordon-Taylor equation, which indicates specific intermolecular interactions between the components. mdpi.comnih.govresearchgate.net In the case of the 2-methylpropane-2-sulfonamide-containing compound and sodium taurocholate, the Tg of the mixture increases with a higher molar ratio of NaTC, demonstrating an antiplasticizing effect that contributes to the stability of the amorphous state. mdpi.com
| System | Analytical Method | Key Finding | Indication | Reference |
|---|---|---|---|---|
| Co-amorphous NP-ST | FT-IR Spectroscopy | S=O stretching peak of sulfonamide shifts from 1358 cm⁻¹ to 1364 cm⁻¹ | Formation of intermolecular interactions between the compound and sodium taurocholate (ST). | nih.gov |
| Ternary NP-ST-SO | FT-IR Spectroscopy | S=O stretching peak further shifts to 1369 cm⁻¹ | Interactions between NP and ST are maintained in the polymer dispersion. | nih.gov |
| Ternary NP-ST-AS | FT-IR Spectroscopy | S=O stretching peak further shifts to 1371 cm⁻¹ | Strong intermolecular interactions with the polymer. | nih.gov |
| Co-amorphous NP-NaTC (Varying Ratios) | Differential Scanning Calorimetry (DSC) | Experimental Tg values are higher than theoretical Gordon-Taylor predictions. | Specific intermolecular interactions contribute to thermal stability. | mdpi.com |
Environmental Chemical Reactivity and Degradation Studies
The environmental fate of sulfonamide-containing compounds is an area of active research due to their widespread use. nih.govwma.net The degradation of these compounds can occur through both biological and chemical pathways.
Biological Degradation: Microorganisms have been identified that can degrade sulfonamides. For instance, Microbacterium sp. strain BR1 initiates degradation via an ipso-substitution, where the sulfonamide molecule is broken down into sulfur dioxide, a stable heterocyclic moiety (if present), and a benzoquinone imine intermediate. epa.gov This intermediate is then further reduced and degraded. epa.gov The main transformation pathways in biological systems often involve the modification of the primary amino group (if present on an aniline (B41778) ring) or the destruction of the sulfonamide bridge (-SO₂-NH-). nih.gov
Chemical Degradation and Atmospheric Oxidation: In aquatic environments, sulfonamides can be degraded by chemical oxidation. The effectiveness of various reactive oxidants follows the general order: SO₄•⁻ ≈ •OH > O₃ > ¹O₂ > ClO₂. nih.gov These reactions primarily attack the amino group or the sulfonamide bridge, leading to the cleavage of the S-N bond or the extrusion of SO₂. nih.gov
The atmospheric fate of volatile compounds like this compound is largely determined by their reaction with hydroxyl (•OH) radicals. acs.org While specific studies on this compound are not available, research on related amides and other volatile organic compounds shows that C-H abstraction from the alkyl groups is a primary reaction pathway. acs.org For this compound, this would likely involve the abstraction of a hydrogen atom from the isobutyl group. The resulting alkyl radical would then react with atmospheric oxygen, initiating a series of reactions that lead to its degradation. acs.orgacs.org The atmospheric lifetime of such compounds is dependent on the rate coefficient of their reaction with •OH radicals. acs.org
| Degradation Type | Primary Mechanism | Key Reactive Sites | Common Products/Intermediates | Reference |
|---|---|---|---|---|
| Biological | Enzymatic degradation by bacteria, fungi, etc. | -NH₂ moiety, -SO₂-NH- bridge | p-Aminophenol, hydroquinone, 1,2,4-trihydroxybenzene, SO₂ | nih.govepa.gov |
| Chemical (Aqueous) | Oxidation by reactive species (e.g., •OH, O₃) | -NH₂ moiety, -SO₂-NH- bridge, benzene (B151609) moiety | Nitrated products, hydroxylated products; cleavage of S-N bond | nih.gov |
| Chemical (Atmospheric) | Reaction with •OH radicals | C-H bonds of alkyl groups | Alkyl radicals, which lead to further oxidation products. | acs.org |
Chemo-Sensor Development and Recognition Studies
Chemo-sensors are devices that use molecular recognition to detect specific analytes, often resulting in a measurable signal like a color change or fluorescence. mdpi.comnih.gov The sulfonamide functional group is a valuable component in the design of such sensors due to its distinct hydrogen bonding capabilities and its ability to participate in coordination chemistry. elifesciences.orgajchem-b.com
While this compound itself is not a reported chemo-sensor, its structural features are relevant to sensor development. The sulfonamide group can act as a recognition site for specific analytes. For example, structure-activity relationship (SAR) studies on bis-aryl sulfonamides have been conducted to develop affinity probes that can be used to identify biological targets. nih.gov These probes work by binding selectively and sometimes covalently to proteins, a process guided by the recognition features of the sulfonamide scaffold. elifesciences.orgnih.gov
A powerful technique in sensor development is the use of molecularly imprinted polymers (MIPs). mdpi.comichf.edu.pl In this approach, a template molecule is used during the polymerization process to create cavities that are complementary in shape and chemical functionality to the target analyte. A molecule like this compound could theoretically serve as a template or as a functional monomer in the synthesis of an MIP. Its sulfonamide group could form specific non-covalent interactions (e.g., hydrogen bonds) with other monomers during imprinting, leading to a polymer matrix capable of selectively rebinding the sulfonamide or structurally similar compounds. This high selectivity makes MIP-based sensors valuable for detecting trace analytes in complex samples. mdpi.commdpi.com The development of such sensors often involves integrating the MIP with a transducer that can generate an optical or electrochemical signal upon analyte binding. nih.gov
Future Research Directions and Emerging Trends
Exploration of Novel Reaction Pathways and Catalytic Systems
The synthesis of sulfonamides, including 2-Methylpropane-1-sulfonamide, has traditionally relied on well-established but often harsh methods, such as the reaction of sulfonyl chlorides with amines. cbijournal.comnih.gov The future in this area lies in the development of greener, more efficient, and highly selective catalytic systems.
Recent advances have demonstrated the potential of earth-abundant first-row transition metals in catalyzing N-alkylation reactions. For instance, manganese-based catalysts have been successfully employed for the N-alkylation of various sulfonamides using alcohols as the alkylating agents in a "borrowing hydrogen" approach, which generates water as the only byproduct. cardiff.ac.ukacs.org The application of such a manganese-catalyzed system to the synthesis of N-substituted this compound derivatives from isobutyl alcohol presents a promising avenue for sustainable chemistry. Similarly, boron-catalyzed methods have been introduced for the selective N-alkylation of sulfonamides with benzyl (B1604629) alcohols, offering a metal-free alternative with high functional group tolerance. thieme-connect.com
Furthermore, innovative oxidative coupling methods are emerging. These include the direct synthesis of sulfonamides from thiols and amines using molecular oxygen and a bifunctional solid catalyst like manganese dioxide nanoparticles. thieme-connect.com Photocatalysis, employing agents like eosin (B541160) Y, also presents a metal-free, eco-friendly option for synthesizing sulfonamides from thiols under mild conditions. thieme-connect.com The adaptation of these novel catalytic strategies to the specific synthesis and derivatization of this compound could lead to more economical and environmentally benign production processes.
Table 1: Emerging Catalytic Systems for Sulfonamide Synthesis
| Catalytic System | Approach | Potential Advantages for this compound |
|---|---|---|
| Manganese (I) PNP Pincer Precatalyst | Borrowing Hydrogen N-Alkylation with Alcohols | Use of simple alcohols, generation of water as the only byproduct, high yields. cardiff.ac.ukacs.org |
| Boron Catalysis | Metal-Free N-Alkylation with Benzyl Alcohols | Avoids transition metal contamination, compatible with various functional groups. thieme-connect.com |
| Manganese Dioxide (β-MnO2-HS) Nanoparticles | Oxidative Sulfonylation of Thiols | Uses molecular oxygen as an oxidant, reusable catalyst, additive-free. thieme-connect.com |
| Eosin Y Photoredox Catalysis | Metal-Free Synthesis from Thiols | Eco-friendly, operates under mild conditions. thieme-connect.com |
Design and Synthesis of Advanced Functionalized Derivatives
The core structure of this compound provides a scaffold for the introduction of diverse functional groups, leading to derivatives with advanced properties and potential applications in medicinal chemistry and materials science. The sulfonamide group is a key pharmacophore, present in a significant percentage of sulfur-containing drugs, valued for its ability to enhance water solubility, metabolic stability, and hydrogen bonding capacity. thieme-connect.comthieme-connect.de
Future research will likely focus on creating libraries of this compound derivatives by reacting it with a wide range of chemical partners. For example, incorporating heterocyclic moieties, which are common in many potent drugs, could yield compounds with interesting biological activities. ajchem-b.comtandfonline.com The synthesis of hybrid molecules, where the 2-methylpropane-1-sulfonamido group is attached to other known bioactive scaffolds, represents a promising strategy for developing new therapeutic agents. mdpi.com
The functionalization is not limited to the nitrogen atom. Modifications of the isobutyl group could also be explored to fine-tune the lipophilicity and steric profile of the molecule. The development of alkylsulfonamide-containing quinazoline (B50416) derivatives has, for instance, led to potent and orally bioavailable PI3K inhibitors for cancer treatment. nih.gov This highlights the potential of designing specific alkylsulfonamide derivatives, like those from this compound, for targeted therapeutic purposes.
Computational-Aided Discovery of New Chemical Applications
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the prediction of molecular properties and interactions, thereby guiding experimental work. youtube.comyoutube.comresearchgate.net For this compound, computational approaches can accelerate the discovery of new applications by pre-screening its potential interactions with biological targets or its suitability for specific material properties.
Molecular docking studies can be used to simulate the binding of this compound and its virtual derivatives to the active sites of proteins, such as enzymes or receptors. nih.gov This can help identify potential new biological targets and guide the design of more potent and selective inhibitors. For example, computational models have been used to design sulfonamide-based inhibitors for matrix metalloproteinases. nih.gov Such in silico screening can save significant time and resources compared to traditional high-throughput screening of physical compounds. youtube.com
Beyond biological applications, computational methods like Density Functional Theory (DFT) can predict the electronic and structural properties of new derivatives. mdpi.com This can aid in the design of functional materials, for example, by predicting the properties of polymers incorporating the this compound moiety. These computational tools allow for a "rational design" approach, where molecules are designed with a specific function in mind, a significant leap from the trial-and-error methods of the past. youtube.com
Table 2: Computational Approaches in Sulfonamide Research
| Computational Method | Application | Relevance to this compound |
|---|---|---|
| Molecular Docking | Predicting protein-ligand binding modes and affinities. nih.gov | Identification of potential biological targets; guiding the design of new bioactive derivatives. |
| Conformational Analysis | Determining the low-energy shapes of a molecule. youtube.com | Understanding how the isobutyl group influences binding and reactivity. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity or physical properties. researchgate.net | Predicting the activity of novel derivatives before synthesis. |
| Density Functional Theory (DFT) | Calculating electronic structure and molecular properties. mdpi.com | Predicting reactivity, spectroscopic properties, and suitability for materials science applications. |
Development of this compound as a Chemical Probe for Fundamental Research
Chemical probes are small molecules used to study biological processes and protein functions in a cellular or in vivo context. nih.gov The development of this compound into a chemical probe represents a significant future research direction. By attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to the this compound scaffold, researchers could create tools to investigate its currently unknown biological targets.
The sulfonamide functional group has been successfully incorporated into fluorescent probes for imaging specific biological targets like G-protein coupled receptors. nih.gov A similar strategy could be applied to this compound. If a derivative of this compound is found to have a specific biological activity, a fluorescent version could be synthesized to visually track its localization within cells, helping to identify its molecular partners. researchgate.net
Furthermore, by creating derivatives with photo-activatable or clickable functional groups, this compound could be used in chemoproteomics experiments to covalently label and then identify its binding proteins from complex cellular lysates. This would be a powerful hypothesis-generating tool, uncovering new biological roles and potential therapeutic applications for this class of alkylsulfonamides. The development of such probes would transform this compound from a simple chemical building block into a sophisticated tool for fundamental research.
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling 2-Methylpropane-1-sulfonamide in laboratory settings?
- Methodological Answer : Implement protective measures such as wearing nitrile gloves and particulate-filter respirators (EN 143) during handling . Avoid skin contact by using barrier creams and ensure thorough handwashing post-handling. Store away from ignition sources and static discharge, following protocols for sulfonate derivatives . Conduct risk assessments for solvent compatibility, as similar sulfonamides may react with alcohols or ethers .
Q. Which analytical techniques are recommended for assessing the purity of this compound?
- Methodological Answer : Use HPLC with reference standards (e.g., EP impurities catalog) for detecting byproducts like hydroxylated or ethylphenyl derivatives . Pair with mass spectrometry (MS) to confirm molecular integrity, especially when synthesizing derivatives. Calibrate instruments using certified reference materials to minimize false positives .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer : Sulfonamide synthesis typically involves reacting 2-methylpropane-1-sulfonyl chloride with ammonia under controlled pH (7–9) in anhydrous tetrahydrofuran (THF). Purify via recrystallization in ethanol/water mixtures and validate yield using gravimetric analysis . Monitor reaction progress with TLC (silica gel, ethyl acetate mobile phase).
Advanced Research Questions
Q. How can contradictory data on the solvent-dependent reactivity of this compound be resolved?
- Methodological Answer : Design a matrix of solvent systems (e.g., DMF, dioxane, ethanol) to test nucleophilic substitution rates . Use kinetic studies (UV-Vis or NMR) to compare activation energies. Apply multivariate analysis to isolate solvent polarity and steric effects. Replicate conflicting studies under controlled humidity/temperature to identify environmental variables .
Q. What strategies optimize the use of this compound in BRD7/9 inhibitor design?
- Methodological Answer : Incorporate the sulfonamide group into piperidin-3-yl scaffolds to enhance binding affinity, as demonstrated in (2S,3R)-LP99 derivatives . Perform molecular docking simulations to predict interactions with bromodomains. Validate inhibitory activity via fluorescence polarization assays using acetylated histone peptides .
Q. How can researchers address challenges in characterizing this compound degradation products?
- Methodological Answer : Use accelerated stability studies (40°C/75% RH for 6 months) to identify degradation pathways. Analyze hydrolyzed products via LC-MS/MS and compare with synthetic impurities (e.g., 2-hydroxypropanoic acid derivatives) . Apply QSAR models to predict ecotoxicological impacts of degradation byproducts .
Methodological Guidance for Experimental Design
Q. How to formulate research questions for studying this compound’s biochemical interactions?
- Methodological Answer : Align objectives with gaps in existing literature, such as its role in modulating sulfotransferase enzymes. Define measurable variables (e.g., IC50 values, binding constants) and use hypothesis-driven frameworks (e.g., PICO) to ensure empirical testability .
Q. What controls are critical in assays measuring this compound’s cytotoxicity?
- Methodological Answer : Include solvent-only controls (e.g., methanol or DMSO carriers) to isolate solvent effects . Use positive controls (e.g., staurosporine for apoptosis) and validate cell viability via ATP-based luminescence assays. Replicate experiments across multiple cell lines to assess specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
